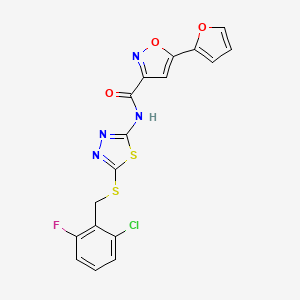
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H10ClFN4O3S2 and its molecular weight is 436.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiadiazole moiety, a furan ring, and an isoxazole group. The molecular formula is C12H12ClFN4S2, with a molecular weight of approximately 330.83 g/mol. This structural complexity contributes to its biological activity.
Antiviral Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against various viruses by inhibiting viral replication. A study highlighted that certain thiadiazole derivatives achieved an IC50 value of 0.96 μg/mL against Dengue virus (DENV), suggesting that modifications in the thiadiazole structure can enhance antiviral potency .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar scaffolds exhibited IC50 values ranging from 0.20 to 0.35 μM against various tumor cell lines, indicating strong anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Studies indicate that compounds containing the thiadiazole ring possess broad-spectrum antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cellular proliferation.
- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed as a pathway leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the effects of similar compounds:
- Antiviral Efficacy : A study involving a series of thiadiazole derivatives showed that modifications at specific positions significantly enhanced antiviral activity against Hepatitis C virus (HCV), achieving over 95% inhibition at low concentrations .
- Cytotoxicity Against Cancer Cells : Research on isoxazole-thiadiazole hybrids revealed that these compounds could selectively induce apoptosis in human breast cancer cells while sparing normal cells .
Data Summary
Propiedades
IUPAC Name |
N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O3S2/c18-10-3-1-4-11(19)9(10)8-27-17-22-21-16(28-17)20-15(24)12-7-14(26-23-12)13-5-2-6-25-13/h1-7H,8H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBXUCCIBGXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














